UB-165 (fumarate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

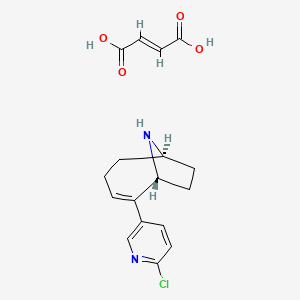

UB-165 (fumarate) is a synthetic hybrid compound derived from two naturally occurring neurotoxins: anatoxin-a (a potent nicotinic acetylcholine receptor/nAChR agonist from cyanobacteria) and epibatidine (a neurotoxic alkaloid from the Ecuadorian poison frog Epipedobates anthonyi) . Structurally, UB-165 combines the homotropane fragment of anatoxin-a with the 2-chloropyridine moiety of epibatidine, resulting in a unique pharmacological profile .

Preparation Methods

The synthesis of UB-165 (fumarate) involves several steps. The compound is a hybrid of anatoxin-a and epibatidine .

Chemical Reactions Analysis

Oxidation Reactions

UB-165 (fumarate) undergoes oxidation reactions that modify its structural integrity, potentially altering its pharmacological properties. These reactions are influenced by environmental factors such as temperature and pH levels. While specific reaction mechanisms are not detailed in the literature, oxidation typically targets functional groups like the chloropyridinyl moiety or the fumarate salt component, leading to derivatives with distinct biological profiles.

Reduction Reactions

The compound also participates in reduction reactions, which may involve the conversion of double bonds or redox-sensitive functional groups. These transformations are critical for generating analogs with modified reactivity or stability. Reduction reactions are often employed in synthetic chemistry to explore structure-activity relationships, though specific outcomes for UB-165 remain undocumented in public sources.

Stability and Reactivity

UB-165 (fumarate) exhibits stability under controlled conditions, with storage recommendations at -20°C to preserve integrity . Its solubility is limited in water (<35.08 mg/mL), necessitating the use of solvents like DMSO or PEG300 for formulation . Reactivity with common reagents is influenced by its hybrid structure, combining anatoxin-a and epibatidine motifs.

| Reaction Type | Key Observations | Biological Implications |

|---|---|---|

| Oxidation | Structural modification | Altered pharmacological activity |

| Reduction | Analog generation | Potential therapeutic applications |

| Stability | -20°C storage | Prolonged shelf-life for research use |

Analytical Considerations

Handling UB-165 requires careful attention to solubility and storage. Solubility in water is low, and solutions must be prepared with appropriate solvents to avoid precipitation . Storage at -20°C ensures stability, though repeated freeze-thaw cycles may degrade the compound .

Scientific Research Applications

UB-165 (fumarate) has several scientific research applications:

Mechanism of Action

UB-165 (fumarate) exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It binds to these receptors, causing them to activate and release neurotransmitters like dopamine and noradrenaline . The compound shows functional selectivity between different nAChR subtypes, being a full agonist at α3β2 and a partial agonist at α4β2 . This selectivity allows researchers to study the specific roles of these receptor subtypes in various physiological processes .

Comparison with Similar Compounds

Key Features

- Enantiospecific Activity : Only the enantiomer corresponding to (+)-anatoxin-a exhibits agonist activity at nAChRs, while the opposite enantiomer (ent-UB-165) is inactive .

- Partial Agonism : UB-165 acts as a partial agonist at α4β2* nAChRs, inducing a weaker response compared to full agonists like acetylcholine, nicotine, or epibatidine. This property has been exploited to study presynaptic modulation of dopamine release .

- Subtype Selectivity : UB-165 shows >10,000-fold selectivity for α4β2* over α7 nAChRs, contrasting with its parent compound epibatidine, which exhibits broader receptor activation .

Structural and Pharmacological Analogues

UB-165 belongs to a class of nAChR-targeting ligands. Below is a comparison with its structural analogues and related compounds:

Subtype Selectivity and Efficacy

UB-165’s partial agonism at α4β2* distinguishes it from other nAChR ligands:

- Epibatidine: Full agonist at α4β2, α3β4, and α7, causing non-selective activation linked to toxicity .

- Cytisine : Partial agonist like UB-165 but with lower efficacy at α4β2* and higher affinity for α4β2 .

- Nicotine : Full agonist with moderate potency and rapid desensitization at α4β2 .

Receptor Subtype Binding Data

| Compound | α4β2 (EC₅₀, nM) | α7 (EC₅₀, nM) | α3β4 (EC₅₀, nM) | Selectivity (α4β2/α7) | |

|---|---|---|---|---|---|

| UB-165 | 0.45 | >10,000 | 0.045 | >10,000 | |

| Deschloro UB-165 | 0.26 | 52,000 | 0.052 | ~200,000 | |

| Epibatidine | 0.01 | 10 | 0.005 | 1,000 |

Functional Outcomes in Research

- Partial Agonism Utility : UB-165’s low-efficacy activation of α4β2* makes it a tool for studying receptor desensitization and presynaptic modulation, unlike full agonists that overwhelm signaling pathways .

- SAR Insights : Modifications like 2'-phenyl substitution (compound 31) abolish activity, while 4'-phenyl substitution (compound 32) shifts selectivity toward α7, highlighting the importance of steric and electronic effects .

Biological Activity

UB-165 (fumarate) is a novel compound recognized for its subtype-selective activity on nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of UB-165, focusing on its pharmacological profile, mechanisms of action, and relevant research findings.

Overview of UB-165

Chemical Structure:

- Chemical Name: 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate

- CAS Number: 200432-86-6

- Purity: ≥99%

Mechanism of Action:

UB-165 acts primarily as a full agonist at the α3β2 nAChR subtype and exhibits very weak partial agonism at the α4β2 nAChR subtype. Its selectivity and efficacy are crucial for its potential therapeutic applications, particularly in modulating dopamine release in the brain.

Biological Activity Data

The following table summarizes the key biological activity data for UB-165:

| Receptor Subtype | K_i Values (nM) | EC50 Values (nM) | Relative Efficacy |

|---|---|---|---|

| α3β2 | 0.27 | 88 | Full Agonist |

| α4β2 | 20 | Very Weak | Partial Agonist |

| α7 | 2790 | Not Applicable | Poor Agonist |

| α1β1δε | 990 | Not Applicable | Poor Agonist |

Dopamine Release Modulation

Studies have shown that UB-165 effectively stimulates dopamine release from striatal synaptosomes. The following findings were noted:

- Dopamine Release EC50 Values:

- (+/-)-Epibatidine: 2.4 nM

- (+/-)-Anatoxin-A: 134 nM

- (+/-)-UB-165: 88 nM

These results indicate that UB-165 has a significant role in modulating presynaptic nAChRs, particularly in enhancing dopamine release, which is vital for various neurophysiological processes.

Selectivity and Potency

UB-165's selectivity for nAChR subtypes was further confirmed through various assays:

-

Striatal Synaptosome Studies:

- The compound showed intermediate potency compared to its parent compounds (epibatidine and anatoxin-A) at α4β2* and α3-containing binding sites.

- It demonstrated a high discrimination against α7-type and muscle binding sites, suggesting a targeted action profile beneficial for therapeutic interventions.

-

Functional Assays:

- In SH-SY5Y cells expressing native α3-containing nAChRs, UB-165's efficacy was comparable to that of anatoxin-A, supporting its potential as a selective modulator of specific nAChR subtypes.

Case Studies

Clinical Implications:

While UB-165 has not yet progressed to clinical trials, its unique pharmacological profile suggests potential applications in treating neurological disorders where dopaminergic modulation is beneficial, such as Parkinson's disease or schizophrenia.

Research Collaborations:

Ongoing studies are exploring the utility of UB-165 in combination with selective antagonists to further dissect the functional roles of nAChR subtypes in various brain regions.

Q & A

Basic Research Questions

What is the mechanistic basis of UB-165 (fumarate)'s selectivity for α3β2 versus α4β2 nAChR subtypes?* UB-165 (fumarate) acts as a full agonist at α3β2 nAChRs and a partial agonist at α4β2* subtypes due to structural differences in receptor binding pockets. The 2-chloropyridine moiety and homotropane fragment (derived from anatoxin-a/epibatidine hybrids) contribute to its subtype-specific interactions. Radioligand binding assays (e.g., using [³H]-nicotine displacement) and electrophysiological recordings in transfected cell lines (e.g., Xenopus oocytes) are standard methods to quantify affinity (Ki) and efficacy (EC₅₀) .

Q. How should experimental protocols be designed to assess UB-165 (fumarate)'s effects on neurotransmitter release in the brain?

Use ex vivo striatal or cortical tissue slices combined with techniques like:

- Microdialysis : To measure extracellular dopamine/norepinephrine levels post-administration.

- Fast-scan cyclic voltammetry (FSCV) : For real-time detection of presynaptic dopamine release kinetics.

- Calcium imaging : To link receptor activation to intracellular signaling cascades. Controls should include subtype-selective antagonists (e.g., dihydro-β-erythroidine for α4β2*) to isolate α3β2-mediated effects .

Q. What are the critical pharmacological parameters (Ki, EC₅₀, IC₅₀) for UB-165 (fumarate), and how are they determined?

- Ki : Measured via competitive binding assays using rat brain homogenates or recombinant receptors. UB-165 exhibits Ki = 0.27 nM for α4β2* in rat brain .

- EC₅₀ : Derived from concentration-response curves in functional assays (e.g., patch-clamp electrophysiology). UB-165 shows partial agonism (lower maximal response) at α4β2* compared to acetylcholine .

- IC₅₀ : Not typically applicable for agonists but relevant when assessing antagonism of UB-165 by competitive inhibitors.

Advanced Research Questions

How can researchers resolve contradictions in reported efficacy data for UB-165 (fumarate) at α4β2 nAChRs?* Discrepancies may arise from receptor stoichiometry (e.g., α4₂β₂ vs. α4β₂₃), assay conditions (e.g., calcium concentration), or cell type variability. To address this:

- Use defined heterologous expression systems (e.g., HEK-293 cells with fixed subunit ratios).

- Validate partial agonism via simultaneous measurement of binding and function (e.g., FRET-based conformational sensors) .

Q. What strategies are effective for designing UB-165 analogues with enhanced subtype specificity?

- Heteroaryl modifications : Replace the 2-chloropyridine with diazines (e.g., pyridazine) to alter steric/electronic interactions. Pyridazine analogues retain α3β2 potency but reduce α4β2* binding .

- Stereochemical optimization : Synthesize enantiopure derivatives, as only the (+)-enantiomer of UB-165 shows agonist activity .

- Computational modeling : Apply pharmacophore models to predict binding poses and guide substitutions (e.g., distance-based criteria for α4β2* interactions) .

Q. How does UB-165 (fumarate) facilitate studies on presynaptic nAChR modulation of dopamine release?

UB-165’s partial agonism at α4β2* allows selective probing of autoreceptor vs. heteroreceptor functions. Methodologies include:

- Synaptosome preparations : Isolate presynaptic terminals to measure Ca²⁺-dependent dopamine release.

- Knockout models : Compare wild-type and α4β2*-deficient mice to confirm receptor-specific effects .

Q. What are the challenges in translating in vitro findings on UB-165 (fumarate) to in vivo models?

- Pharmacokinetics : Monitor bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Off-target effects : Employ conditional knockout models or selective antagonists to isolate α3β2/α4β2* contributions.

- Behavioral assays : Correlate receptor activation with outcomes like locomotor activity (for dopamine modulation) .

Q. How can researchers validate UB-165 (fumarate)-related findings against existing literature?

- Meta-analysis : Compare EC₅₀/Ki values across studies, adjusting for methodological variables (e.g., assay temperature, buffer composition).

- Replication : Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) across independent labs.

- Data triangulation : Cross-reference functional data (electrophysiology), binding data, and neurochemical release assays .

Q. Methodological Considerations

- Data reporting : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including detailed synthesis protocols and compound characterization (e.g., NMR, HPLC) .

- Statistical rigor : Avoid overinterpretation of "significant" effects without specifying p-values or confidence intervals .

Properties

Molecular Formula |

C17H19ClN2O4 |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |

InChI |

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1 |

InChI Key |

DZFRKSLRKAKJIB-KCNVDIGLSA-N |

Isomeric SMILES |

C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.